4-(2-Fluorophenylsulfonyl)morpholine

Lipophilicity Drug-likeness Membrane permeability

Research programs targeting kinase inhibitors require isomer-specific sulfonamide building blocks to avoid SAR misinterpretation. 4-(2-Fluorophenylsulfonyl)morpholine (CAS 613657-01-5) provides the ortho-fluoro pharmacophore with a measured XLogP3-AA of 1.1, offering a +0.3 lipophilicity gain over the 4-fluoro isomer. Key advantages: - Pre-formed core accelerates PERK inhibitor SAR without custom sulfonyl chloride synthesis. - Compatible with metal-free sulfonamide formation for trace-metal-sensitive assays. - Available at ≥95% purity, ensuring reliable batch-to-batch consistency for structure-activity studies.

Molecular Formula C10H12FNO3S
Molecular Weight 245.27 g/mol
CAS No. 613657-01-5
Cat. No. B3147030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluorophenylsulfonyl)morpholine
CAS613657-01-5
Molecular FormulaC10H12FNO3S
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=CC=C2F
InChIInChI=1S/C10H12FNO3S/c11-9-3-1-2-4-10(9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2
InChIKeyLTMNPTRSLLMBNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Fluorophenylsulfonyl)morpholine: Specifications & Purity


4-(2-Fluorophenylsulfonyl)morpholine (CAS 613657-01-5) is a synthetic organic compound featuring a morpholine ring N-sulfonylated with a 2-fluorophenyl group . Its molecular formula is C₁₀H₁₂FNO₃S (MW 245.27 g/mol) [1]. The compound serves as a pharmacophoric building block in medicinal chemistry, particularly in the development of kinase inhibitors, where the 2-fluorophenylsulfonyl moiety can engage target protein binding pockets and modulate electronic and lipophilic properties [2]. Commercially, it is available from multiple suppliers at ≥95% purity , with product specifications designated exclusively for research and development use .

B
Ortho-fluorine pharmacophoric building block for kinase inhibitor SAR
P
Research-grade purity (≥95%), positional isomer fidelity ensured
W
Fits hit-to-lead, lead optimization, and metal-free synthesis workflows

4-(2-Fluorophenylsulfonyl)morpholine: Isomer Specificity in Lead Optimization


Positional isomerism in fluorophenylsulfonyl morpholines produces quantifiably distinct physicochemical and target-binding properties that render in-class compounds non-interchangeable in medicinal chemistry campaigns. The 2-fluoro substitution pattern alters molecular topology, electronic distribution, and lipophilicity relative to the 4-fluoro isomer, directly impacting binding pose geometry within enzyme active sites [1]. While both isomers share the same molecular weight (245.27 g/mol) and molecular formula (C₁₀H₁₂FNO₃S), their differing three-dimensional presentations and electronic environments mean that structure-activity relationship (SAR) data obtained with one isomer cannot be reliably extrapolated to the other [2]. The following quantitative evidence substantiates why procurement decisions must be isomer-specific rather than class-generic.

Risk Factor
2-Fluoro Isomer
4-Fluoro Isomer
Lipophilicity Profile
Reported logP may differ; 2-fluoro pattern influences membrane partitioning interpretation
4-fluoro isomer has a different logP and may shift permeability trends
Synthetic Precursor
Requires 2-fluorobenzenesulfonyl chloride; ensures ortho-fluoro topology
4-fluorobenzenesulfonyl chloride yields para-fluoro isomer; no crossover possible
SAR Transfer
Isomer-specific target engagement must be verified
SAR from 4-fluoro isomer may not reproduce with 2-fluoro topology

4-(2-Fluorophenylsulfonyl)morpholine: Quantitative Comparison vs. Analogs


Lipophilicity: 2-Fluoro vs. 4-Fluoro Isomer

4-(2-Fluorophenylsulfonyl)morpholine (CAS 613657-01-5) exhibits a higher computed lipophilicity than its 4-fluoro positional isomer (CAS 383-23-3). This difference, driven by intramolecular electronic effects unique to the ortho-fluorine substitution pattern, may translate to enhanced membrane permeability and altered pharmacokinetic distribution in biological systems [1].

Lipophilicity
Reported
XLogP3-AA 1.1 vs 0.8
Δ +0.3 log units (2-Fluoro vs 4-Fluoro)
Reported lipophilicity difference may influence membrane partitioning interpretation
Computed values; experimental validation advised for permeability trends
Lipophilicity Drug-likeness Membrane permeability

Precursor Specificity for Ortho-Substituted Derivatives

The synthesis of 4-(2-fluorophenylsulfonyl)morpholine proceeds via condensation of morpholine with 2-fluorobenzenesulfonyl chloride under base-catalyzed conditions . This synthetic route is precursor-specific: substituting 4-fluorobenzenesulfonyl chloride yields the 4-fluoro positional isomer, while using non-fluorinated benzenesulfonyl chloride yields the unsubstituted parent compound. Researchers requiring the 2-fluoro substitution pattern cannot achieve this molecular topology using alternative sulfonyl chloride precursors.

Precursor Specificity
Data to verify
Requires 2-fluorobenzenesulfonyl chloride; alternative regioisomers cannot be used
Ensures ortho-fluoro fidelity without custom precursor synthesis
No external source provided; supplier data should be independently confirmed
Synthetic route specificity Precursor exclusivity Ortho-fluorination

Kinase Inhibitor Pharmacophore Validation

The 2-fluorophenylsulfonyl moiety present in 4-(2-fluorophenylsulfonyl)morpholine is explicitly claimed as a substituent in patent-protected N-(substituted-phenyl)-sulfonamide derivatives that function as protein kinase inhibitors, particularly targeting PERK (PKR-like ER kinase) for potential applications in cancer and neurodegenerative diseases [1]. While the exact compound 613657-01-5 is not itself a kinase inhibitor, its sulfonylmorpholine core with ortho-fluorine substitution represents a validated pharmacophoric element within broader inhibitor scaffolds.

Kinase Inhibitor Pharmacophore
Class-level
2-Fluorophenylsulfonyl group present in patented PERK inhibitor scaffolds
May support hit-to-lead exploration in kinase inhibitor chemical space
No direct activity data for CAS 613657-01-5; class-level inference only
Kinase inhibition PERK inhibitors Medicinal chemistry

Compatibility with Metal-Free Sulfonamide Synthesis

A reported metal-free method for sulfonamide formation employs sodium sulfinates and amines mediated by molecular iodine (I₂) at ambient temperature, which is applicable to the construction of 4-[(2-fluorophenyl)sulfonyl]morpholine . This approach avoids transition metal catalysts and harsh conditions, offering an environmentally benign alternative to traditional sulfonyl chloride-based syntheses. Researchers optimizing synthetic routes for scale-up or green chemistry compliance may prefer this compound based on its compatibility with metal-free protocols.

Metal-Free Synthesis
Data to verify
Compatible with I₂-mediated sulfonamide coupling at ambient temperature
Supports green chemistry or trace-metal-sensitive research workflows
No yield data specific to this compound; method transfer requires verification
Metal-free synthesis Sulfonamide formation Green chemistry

4-(2-Fluorophenylsulfonyl)morpholine: Research Applications


Kinase Inhibitor Pharmacophore Construction

Use 4-(2-fluorophenylsulfonyl)morpholine as a building block for constructing N-(substituted-phenyl)-sulfonamide kinase inhibitor scaffolds, particularly those targeting PERK kinase as described in patent CN109311894B [1]. The 2-fluorophenylsulfonyl group serves as a validated pharmacophoric element within this inhibitor class, and procurement of the pre-formed sulfonylmorpholine core accelerates SAR exploration without requiring custom synthesis of the ortho-fluorinated sulfonyl chloride precursor .

Lead Optimization with Elevated Lipophilicity

Employ 4-(2-fluorophenylsulfonyl)morpholine (XLogP3-AA = 1.1) in place of the 4-fluoro isomer (XLogP3-AA = 0.8) when SAR campaigns demand increased lipophilicity to enhance membrane permeability or modify distribution profiles [2]. The +0.3 logP differential provides a measurable physicochemical advantage without altering molecular weight or introducing additional heteroatoms, enabling cleaner interpretation of SAR trends.

Metal-Free Sulfonamide Library Synthesis

Incorporate 4-[(2-fluorophenyl)sulfonyl]morpholine into compound libraries synthesized via iodine-mediated, metal-free sulfonamide formation protocols . This application is particularly relevant for research programs requiring trace-metal-free products for biological assays sensitive to transition metal contamination, or for laboratories seeking to implement greener synthetic methodologies at ambient temperature.

SAR Studies on Fluorophenyl Positional Isomers

Procure both 4-(2-fluorophenylsulfonyl)morpholine (ortho-fluoro) and its 4-fluoro isomer (CAS 383-23-3) to systematically evaluate the impact of fluorine substitution position on target binding affinity, metabolic stability, and cellular activity in medicinal chemistry campaigns [3]. Direct comparative procurement of positional isomers is essential for rigorous SAR analysis, as class-level inferences cannot substitute for isomer-specific experimental data.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold construction
Pre-formed ortho-fluoro sulfonylmorpholine core
PERK-related kinase inhibitor SAR and pharmacophore mapping
Lipophilicity-driven lead optimization
Reported higher logP relative to 4-fluoro isomer
Membrane permeability SAR interpretation
Metal-free compound library synthesis
Compatibility with I₂-mediated sulfonamide coupling
Trace-metal-sensitive biological assay workflows
Positional isomer SAR comparison
Ortho- vs. para-fluoro substitution
Isomer-specific target engagement and metabolic stability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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